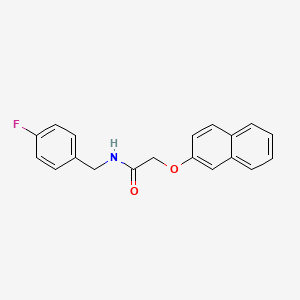
3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone is a chemical compound with potential therapeutic applications. It is a quinazolinone derivative that has been studied for its potential as an anticancer agent. This compound has been synthesized using various methods, and its mechanism of action has been investigated in several studies.
作用機序
The exact mechanism of action of 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential as an anticancer and anti-inflammatory agent. It has been shown to have cytotoxic effects on various cancer cell lines and reduce inflammation in animal models. However, one limitation is that more studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various cancers and inflammatory diseases. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, more research is needed to optimize the synthesis method and improve the purity of the compound. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
合成法
Several methods have been reported for the synthesis of 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone. One of the most common methods involves the reaction of 3-bromo-4-methylaniline with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetic acid under reflux conditions. The product is then purified using column chromatography to obtain pure 3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone.
科学的研究の応用
3-(3-bromo-4-methylphenyl)-4(3H)-quinazolinone has been studied for its potential as an anticancer agent. Several studies have reported its cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
3-(3-bromo-4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-7-11(8-13(10)16)18-9-17-14-5-3-2-4-12(14)15(18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVUOTNHPCDCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NC3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6911969 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


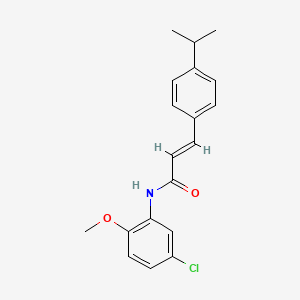
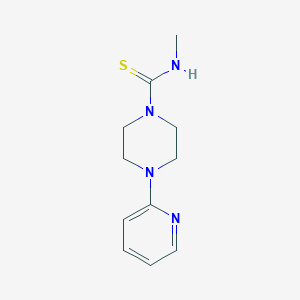



![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)
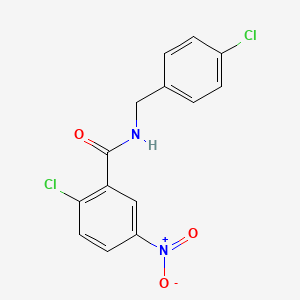

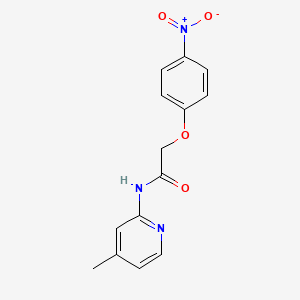
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)
